N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide
CAS No.: 1005301-50-7
Cat. No.: VC6900978
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005301-50-7 |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 372.48 |
| IUPAC Name | N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C20H24N2O3S/c1-15(2)13-20(23)21-17-11-10-16-7-6-12-22(19(16)14-17)26(24,25)18-8-4-3-5-9-18/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3,(H,21,23) |
| Standard InChI Key | BYPKEGRCSPTMGP-UHFFFAOYSA-N |
| SMILES | CC(C)CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |
Introduction
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide is a complex organic compound featuring a tetrahydroquinoline core, a benzenesulfonyl group, and a 3-methylbutanamide moiety. This compound belongs to a broader class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Synthesis and Characterization
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide typically involves multi-step reactions, starting with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzenesulfonyl group, and finally the attachment of the 3-methylbutanamide moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the final product.
Biological Activity and Potential Applications
Sulfonamide derivatives, including compounds like N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide, have been explored for their potential biological activities. These compounds can exhibit antimicrobial, anticancer, and anti-inflammatory properties, depending on their specific structural features. The presence of the tetrahydroquinoline and benzenesulfonyl groups may contribute to interactions with biological targets, influencing their pharmacological profiles.
Table: Comparison of Related Sulfonamide Derivatives
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